![molecular formula C11H15N3O3S B2522102 N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448037-55-5](/img/structure/B2522102.png)
N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
The compound N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a chemical entity that can be synthesized through various organic reactions. It is characterized by the presence of an azetidine ring, a sulfonamide group, and a pyridine moiety. The azetidine ring is a four-membered nitrogen-containing ring, which is known for its reactivity due to ring strain. The sulfonamide group is a common feature in many drug molecules, providing potential for various biological activities. The pyridine ring is a basic aromatic heterocycle, often found in bioactive molecules.
Synthesis Analysis
The synthesis of related azetidine derivatives can be achieved through multicomponent reactions involving amines, acetylenic compounds, and arylsulfonyl isocyanates . For instance, the reaction of enamines derived from primary or secondary amines with arylsulfonyl isocyanates can lead to the formation of arylsulfonamides. A different reactivity pattern is observed when using methyl 3-(diethylamino)acrylate, which affords azetidine-2,4-dione derivatives . This suggests that the synthesis of this compound could potentially be tailored through similar multicomponent reactions.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by dynamic NMR behavior due to restricted rotation around the C-N bond. This is a result of the conjugation of the side-chain nitrogen atom with an adjacent α,β-unsaturated carbonyl group . The presence of the sulfonamide group can further influence the electronic distribution and the overall three-dimensional structure of the molecule, which can affect its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions. For example, N-sulfonylazetidine can polymerize anionically via ring-opening to form polymers with the sulfonyl groups incorporated into the polymer backbone . These polymers can react with methanol or benzyl bromide to produce different structures, such as semicrystalline or amorphous polymers . This indicates that this compound could also participate in similar reactions, potentially leading to novel materials with unique properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The dynamic NMR behavior indicates that these compounds can exist in different conformations in solution . The polymerization behavior of N-sulfonylazetidine suggests that azetidine derivatives can have varying degrees of crystallinity and solubility depending on their structure . The reactivity of azetidine derivatives with different reagents, such as methanol and benzyl bromide, also reflects their chemical versatility .
Scientific Research Applications
Medicinal Chemistry Applications
Antidepressant and Nootropic Activities : Schiff’s bases and 2-azetidinones derived from similar structural frameworks have shown potential as antidepressant and nootropic agents. The studies demonstrated the synthesis methods and pharmacological activities of these compounds, highlighting their dose-dependent antidepressant and nootropic effects, indicating the potential of the 2-azetidinone skeleton as a CNS active agent (Thomas et al., 2016).
Antibacterial Activity : Research on pyridonecarboxylic acids and their analogues, including structures related to N-(3-methylpyridin-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, have shown significant antibacterial activity. These compounds were synthesized and tested against various bacterial strains, with some showing more activity than enoxacin, a benchmark in antibacterial studies (Egawa et al., 1984).
Material Science Applications
Polymerization and Monomer Synthesis : N-Ferrocenylsulfonyl-2-methylaziridine represents a breakthrough as the first aziridine-based monomer suitable for anionic polymerization, carrying a ferrocenyl-substituent. This development opens new avenues for creating ferrocenyl-containing polymers with potential applications in material science (Homann-Müller et al., 2016).
Environmental Studies
Photodegradation Studies : The photodegradation of azimsulfuron, a compound structurally related to this compound, was studied to understand its degradation under various environmental conditions. This research is crucial for assessing the environmental impact and degradation pathways of such herbicides (Pinna et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-8-4-3-5-12-10(8)13-11(15)9-6-14(7-9)18(2,16)17/h3-5,9H,6-7H2,1-2H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTBCVPYMQBTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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